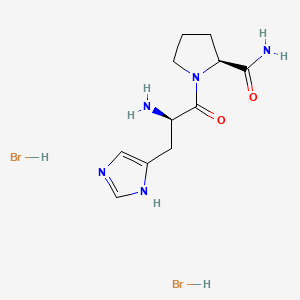
Cyclopentanone, 4-acetyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 4-acetyl-2-methyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an acetyl group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 4-acetyl-2-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with acetyl chloride and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 4-acetyl-2-methyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 4-acetyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanone, 4-acetyl-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopentanone, 4-acetyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the acetyl and methyl groups.
Cyclohexanone: A similar cyclic ketone with a six-membered ring.
2-Pentanone: A linear ketone with similar functional groups.
Uniqueness
Cyclopentanone, 4-acetyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-acetyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(6(2)9)4-8(5)10/h5,7H,3-4H2,1-2H3 |
InChI Key |
KTNNSTIEUHJTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

